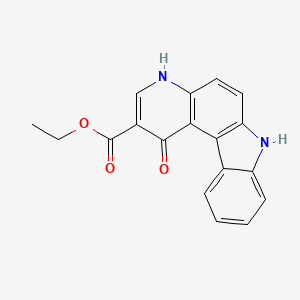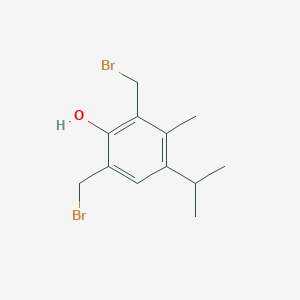
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol is an organic compound that belongs to the class of bromomethylated phenols. This compound is characterized by the presence of two bromomethyl groups attached to a phenolic ring, which also contains a methyl group and an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol typically involves the bromination of 3-methyl-4-(propan-2-yl)phenol. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the methyl groups at the 2 and 6 positions of the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include methylated phenols.
科学的研究の応用
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
2,6-Dibromomethylphenol: Lacks the methyl and isopropyl groups, making it less sterically hindered.
2,6-Bis(chloromethyl)-3-methyl-4-(propan-2-yl)phenol: Contains chlorine instead of bromine, leading to different reactivity and properties.
2,6-Bis(bromomethyl)-4-(propan-2-yl)phenol: Lacks the methyl group, affecting its chemical behavior.
Uniqueness
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol is unique due to the presence of both bromomethyl groups and the combination of methyl and isopropyl groups on the phenolic ring. This unique structure imparts specific reactivity and properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
116061-07-5 |
|---|---|
分子式 |
C12H16Br2O |
分子量 |
336.06 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)-3-methyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H16Br2O/c1-7(2)10-4-9(5-13)12(15)11(6-14)8(10)3/h4,7,15H,5-6H2,1-3H3 |
InChIキー |
USPZVBGBMUEXBG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1CBr)O)CBr)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
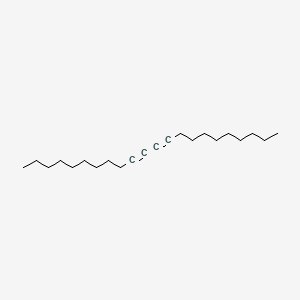
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
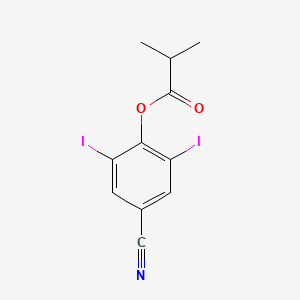
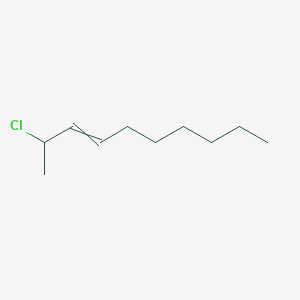
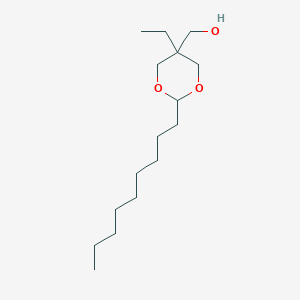
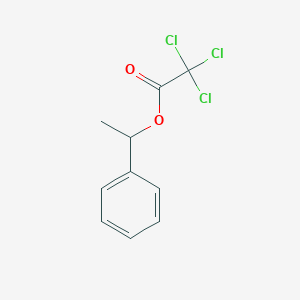
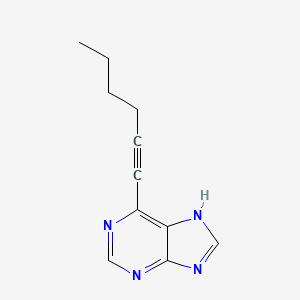
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
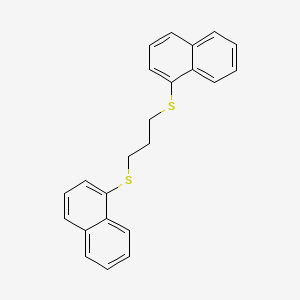
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)

